molecular formula C8H10FNO B2362297 3-fluoro-4-methoxy-N-methylaniline CAS No. 1096989-82-0

3-fluoro-4-methoxy-N-methylaniline

Cat. No.: B2362297
CAS No.: 1096989-82-0
M. Wt: 155.172
InChI Key: PSKWYWANKQMURA-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, while the amino group is methylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Quinone imine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-fluoro-4-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidation reactions mediated by enzymes such as flavin-containing monooxygenase 1 (FMO1), leading to the formation of reactive intermediates . These intermediates can further interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-methylaniline is unique due to the presence of both the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWYWANKQMURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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